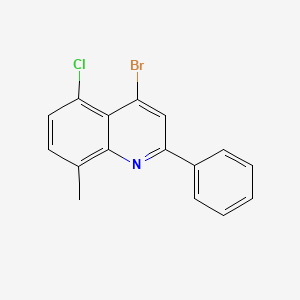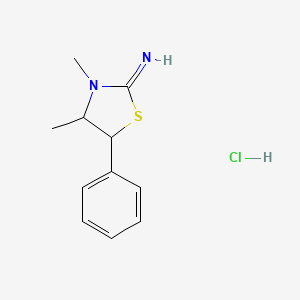![molecular formula C12H21NO3Si B13759626 Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- CAS No. 70865-19-9](/img/structure/B13759626.png)
Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- is a compound that features a benzene ring attached to a methanamine group, which is further connected to a trimethoxysilyl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- typically involves the reaction of benzenemethanamine with a trimethoxysilyl ethyl derivative. The reaction is carried out under controlled conditions to ensure the proper attachment of the trimethoxysilyl group to the benzenemethanamine. Common reagents used in this synthesis include trimethoxysilane and an appropriate catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The reaction conditions are carefully monitored, including temperature, pressure, and reaction time, to achieve the desired product.
化学反応の分析
Types of Reactions
Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- involves its interaction with specific molecular targets and pathways. The trimethoxysilyl group allows for strong binding to surfaces, making it useful in applications requiring adhesion. The benzene ring and methanamine group contribute to its reactivity and ability to participate in various chemical reactions.
類似化合物との比較
Similar Compounds
Benzenemethanamine, 4-methoxy-: This compound has a methoxy group attached to the benzene ring, which alters its chemical properties and reactivity.
Benzenemethanamine, 3,4-dimethoxy-: Featuring two methoxy groups, this compound exhibits different reactivity patterns compared to Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-.
Benzenemethanamine, 4-methyl-:
Uniqueness
Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]- is unique due to the presence of the trimethoxysilyl group, which imparts distinct properties such as enhanced adhesion and reactivity. This makes it particularly valuable in industrial applications where strong binding to surfaces is required.
特性
CAS番号 |
70865-19-9 |
|---|---|
分子式 |
C12H21NO3Si |
分子量 |
255.38 g/mol |
IUPAC名 |
[3-(2-trimethoxysilylethyl)phenyl]methanamine |
InChI |
InChI=1S/C12H21NO3Si/c1-14-17(15-2,16-3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9H,7-8,10,13H2,1-3H3 |
InChIキー |
FZADIBFEOGVPIN-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCC1=CC(=CC=C1)CN)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)

![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)

![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)

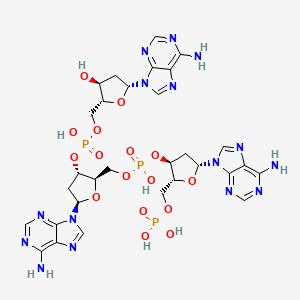
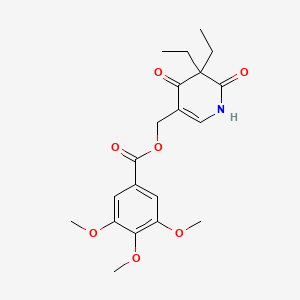
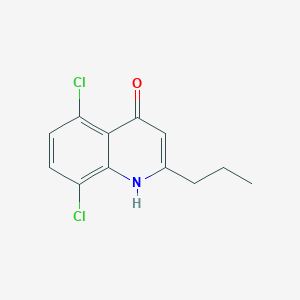
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
